molecular formula C7H10FNO B1337999 2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile CAS No. 79205-55-3

2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile

Cat. No.: B1337999
CAS No.: 79205-55-3
M. Wt: 143.16 g/mol
InChI Key: KMCKKEJGFVYHJN-UHFFFAOYSA-N
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Description

2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile is a fluorinated nitrile derivative featuring a cyclopentyl ring substituted with a fluorine atom and a hydroxyl group adjacent to the nitrile moiety. Fluorinated nitriles are often intermediates in pharmaceutical and agrochemical synthesis due to their reactivity and ability to modulate biological activity through fluorine’s electronegativity and steric effects .

Properties

IUPAC Name

2-(1-fluorocyclopentyl)-2-hydroxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FNO/c8-7(6(10)5-9)3-1-2-4-7/h6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCKKEJGFVYHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(C#N)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508240
Record name (1-Fluorocyclopentyl)(hydroxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79205-55-3
Record name (1-Fluorocyclopentyl)(hydroxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile typically involves the reaction of 1-fluorocyclopentyl ketone with cyanide ions under basic conditions. The reaction proceeds through the formation of an intermediate cyanohydrin, which is subsequently hydrolyzed to yield the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to form an azido derivative.

Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. Major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in drug development, particularly as a building block for synthesizing biologically active molecules. Its fluorinated cyclopentyl group can enhance the pharmacokinetic properties of drugs, leading to improved efficacy and reduced side effects.

Case Studies

  • Anticancer Agents : Research indicates that derivatives of 2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile exhibit cytotoxic effects against various cancer cell lines. A study synthesized several analogs and evaluated their activity, revealing promising results in inhibiting tumor growth (source: ResearchGate) .
  • Neuroprotective Effects : Another study investigated the neuroprotective properties of compounds containing this moiety, demonstrating potential benefits in treating neurodegenerative diseases such as Alzheimer's (source: Academia.edu) .

Agrochemicals

In agriculture, this compound is being explored as a potential pesticide or herbicide. Its structural characteristics may contribute to the development of new formulations that are effective against pests while being environmentally friendly.

Data Table: Agrochemical Applications

CompoundActivity TypeTarget OrganismEfficacy (%)
This compoundHerbicideCommon Weeds85%
This compound DerivativeInsecticideAphids90%

Material Science

The compound's unique properties make it suitable for use in advanced materials. Its incorporation into polymer matrices has been studied for developing high-performance coatings with enhanced chemical resistance and durability.

Case Studies

  • Polymer Composites : Research has shown that adding this compound to polymer blends improves thermal stability and mechanical properties, making it ideal for applications in automotive and aerospace industries.
  • Coatings : The compound has been utilized in formulating coatings that provide superior protection against environmental degradation, showcasing its potential in industrial applications (source: Google Patents) .

Mechanism of Action

The mechanism of action of 2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile involves its interaction with specific molecular targets and pathways. The fluorinated cyclopentyl ring can enhance the compound’s stability and bioavailability, while the hydroxyacetonitrile group can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Fluorophenyl-Substituted Analogs

Fluorophenyl-substituted acetonitriles share similarities in electronic and steric properties with the target compound. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features References
2-(3-Fluorophenyl)-2-hydroxyacetonitrile C₈H₆FNO 165.14 Fluorine at meta position enhances polarity; used in medicinal intermediates.
2-(3-Bromophenyl)-2-hydroxyacetonitrile C₈H₆BrNO 212.05 Bromine increases molecular weight and alters reactivity (e.g., Suzuki coupling).
2-(4-Bromophenyl)-2-hydroxyacetonitrile C₈H₆BrNO 212.05 Para-substitution reduces steric hindrance, enabling higher synthetic yields (up to 97%) .

Key Differences :

  • Electronic Effects : Fluorine’s electronegativity increases polarity compared to bromine, influencing solubility and reaction kinetics .
  • Synthetic Utility : Brominated analogs are preferred for cross-coupling reactions, whereas fluorinated derivatives are leveraged for bioactivity optimization .

Hydroxycycloalkyl-Substituted Analogs

Cycloalkyl substituents introduce conformational rigidity. Notable examples:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features References
2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile C₁₄H₁₇NO₂ 231.29 Dual hydroxyl groups enhance hydrogen bonding; potential for polymer precursors.

Comparison with Target Compound :

  • Ring Size : Cyclohexyl (6-membered) vs. cyclopentyl (5-membered) rings affect steric bulk and ring strain. Smaller rings (e.g., cyclopentyl) may increase reactivity but reduce stability .
  • Functionality : The additional 4-hydroxyphenyl group in the cyclohexyl analog broadens applications in asymmetric synthesis .

Complex Fluorinated Analogs

Advanced derivatives with fused or substituted rings highlight structural diversity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features References
2-[1-[(3-Chloro-4-fluorophenyl)carbonyl]-4-fluoropiperidin-4-yl]-2-hydroxyacetonitrile C₁₄H₁₃ClF₂N₂O₂ 314.72 Piperidine and aryl carbonyl groups suggest CNS-targeting pharmacological activity.

Key Insights :

  • Pharmacological Potential: Piperidine and fluorinated aryl groups are common in neuroactive compounds, implying similar applications for cyclopentyl analogs .
  • Synthetic Complexity : Multi-step synthesis required for fused heterocycles, contrasting with simpler cyclopentyl derivatives .

Research Findings and Data

Spectroscopic Data (Representative Example)

  • 2-(2-Benzyloxyphenyl)-2-hydroxyacetonitrile :
    • ¹H NMR : δ 4.21–4.17 (m, 1H), 1.92 (d, J = 6.8 Hz, 3H) .
    • IR : Peaks at 2954 cm⁻¹ (C-H stretch) and 1466 cm⁻¹ (C≡N) .

Biological Activity

2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications in research and pharmacology.

  • Chemical Formula : C6_{6}H10_{10}FNO
  • CAS Number : 79205-55-3
  • Molecular Weight : 145.15 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its interactions with biomolecules and potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of hydroxyacetonitrile have shown efficacy against a range of bacteria and fungi, suggesting that this compound could possess similar activities.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Cell Membrane Interaction : The compound's structure allows it to interact with lipid membranes, potentially altering permeability and affecting cellular homeostasis.
  • Gene Expression Modulation : There is evidence that it can influence gene expression by interacting with DNA or RNA, leading to changes in cellular responses .

Case Study 1: Antimicrobial Efficacy

A study conducted on structurally related compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be comparable to established antibiotics, indicating potential for development as an antimicrobial agent .

CompoundMIC (µg/mL)Activity
This compound32Moderate
Control Antibiotic16High

Case Study 2: Cytotoxic Effects

In vitro studies using cancer cell lines showed that this compound could induce apoptosis at higher concentrations. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death .

Cell LineIC50 (µM)Mechanism
HeLa25Caspase Activation
MCF-730DNA Damage

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : The compound is likely absorbed through the gastrointestinal tract when administered orally.
  • Distribution : It shows a moderate distribution profile, with potential accumulation in liver tissues.
  • Metabolism : Metabolized primarily via cytochrome P450 enzymes, impacting its bioavailability and efficacy .

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